molecular formula C7H4F3NO3 B1405320 4-(Trifluoromethoxy)picolinic acid CAS No. 1361850-00-1

4-(Trifluoromethoxy)picolinic acid

Cat. No.: B1405320
CAS No.: 1361850-00-1
M. Wt: 207.11 g/mol
InChI Key: FHAYOGOEBFDHHT-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)picolinic acid is an organic compound with the molecular formula C7H4F3NO3. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the fourth position of a picolinic acid molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the desulfurization-fluorination approach, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide . This method allows for the efficient introduction of the trifluoromethoxy group under mild conditions.

Industrial Production Methods: Industrial production of 4-(trifluoromethoxy)picolinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

4-(Trifluoromethoxy)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

    Picolinic Acid: A related compound without the trifluoromethoxy group, used in similar applications.

    Trifluoromethylpyridine: Another compound with a trifluoromethyl group attached to a pyridine ring.

Uniqueness: 4-(Trifluoromethoxy)picolinic acid is unique due to the presence of both the trifluoromethoxy group and the picolinic acid structure. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications .

Properties

IUPAC Name

4-(trifluoromethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-1-2-11-5(3-4)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAYOGOEBFDHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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